molecular formula C11H14O4 B14452527 3,5-Dihydroxyphenyl 3-methylbutanoate CAS No. 72505-58-9

3,5-Dihydroxyphenyl 3-methylbutanoate

Cat. No.: B14452527
CAS No.: 72505-58-9
M. Wt: 210.23 g/mol
InChI Key: SSQKZHUDSYKSII-UHFFFAOYSA-N
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Description

3,5-Dihydroxyphenyl 3-methylbutanoate is an ester compound characterized by the presence of a phenyl ring substituted with two hydroxyl groups at the 3 and 5 positions, and an ester linkage to a 3-methylbutanoate group. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxyphenyl 3-methylbutanoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 3-methylbutanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base .

Industrial Production Methods

In industrial settings, the production of esters like this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of immobilized enzymes as biocatalysts is also gaining popularity due to their specificity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxyphenyl 3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dihydroxyphenyl 3-methylbutanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dihydroxyphenyl 3-methylbutanoate involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The ester linkage can be hydrolyzed by esterases, releasing the active phenolic compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dihydroxyphenyl 3-methylbutanoate is unique due to the combination of its phenolic and ester functionalities, which confer distinct chemical reactivity and biological activity compared to its individual components .

Properties

72505-58-9

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(3,5-dihydroxyphenyl) 3-methylbutanoate

InChI

InChI=1S/C11H14O4/c1-7(2)3-11(14)15-10-5-8(12)4-9(13)6-10/h4-7,12-13H,3H2,1-2H3

InChI Key

SSQKZHUDSYKSII-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OC1=CC(=CC(=C1)O)O

Origin of Product

United States

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